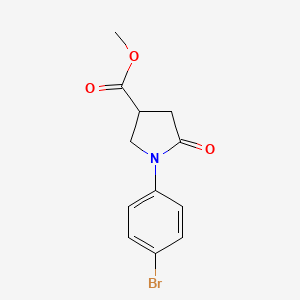

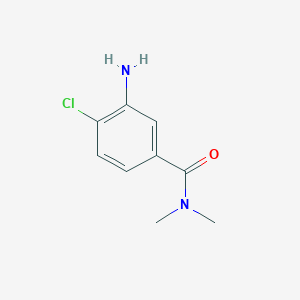

![molecular formula C14H8ClF3N4O B2759223 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone CAS No. 338397-90-3](/img/structure/B2759223.png)

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a trifluoromethyl group-containing molecule . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and an amino group . The presence of these groups contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse. The mechanism is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .科学的研究の応用

Synthesis and Biological Activity

Quinazolinone derivatives, including structures similar to 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone, have been extensively studied for their synthesis and potential biological activities. For instance, Ammar et al. (2011) described the synthesis of novel 3-amino-4(3H)-quinazolinone derivatives through various routes and evaluated their antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2011). Similarly, Naganagowda and Petsom (2011) synthesized new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinone derivatives and screened them for antibacterial and antifungal activities, demonstrating the versatility of quinazolinone frameworks in medicinal chemistry (Naganagowda & Petsom, 2011).

Advanced Materials Development

Quinazolinones have also been incorporated into advanced materials. For example, Yoshida and Hay (1997) synthesized novel polyimides containing the quinazolinone moiety, highlighting the utility of these compounds in the development of high-performance polymers with potential applications in electronics and aerospace industries (Yoshida & Hay, 1997).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for quinazolinone derivatives. Cheng et al. (2013) reported a one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing an efficient approach to these compounds, which could streamline the synthesis of structurally diverse quinazolinones for various applications (Cheng et al., 2013).

Safety and Hazards

将来の方向性

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new trifluoromethylpyridine derivatives and the exploration of their potential applications are expected to continue in the future .

作用機序

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They have been found to exhibit various pharmacological activities .

Mode of Action

It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its density , can influence its pharmacokinetic properties.

Result of Action

It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological systems .

生化学分析

Cellular Effects

It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that this compound may have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It is hypothesized that the effects of this compound may vary with different dosages, and that there may be threshold effects or toxic or adverse effects at high doses

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

IUPAC Name |

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N4O/c15-10-5-8(14(16,17)18)6-19-12(10)21-22-7-20-11-4-2-1-3-9(11)13(22)23/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNMOCAERSOTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

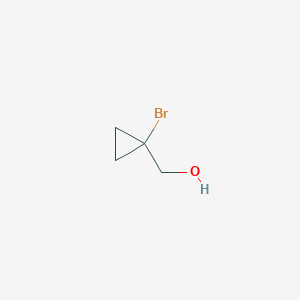

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)

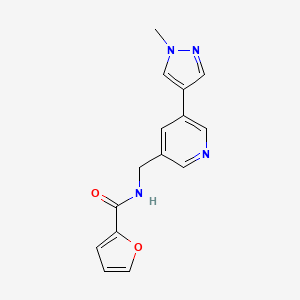

![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)

![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)

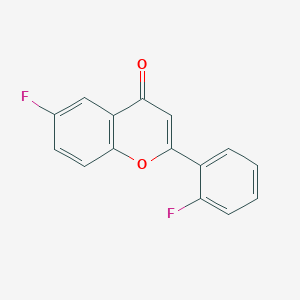

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)